4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxidanylidene-5-prop-2-enoxy-pentanoic acid 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxidanylidene-5-prop-2-enoxy-pentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17199606
InChI: InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)
SMILES:
Molecular Formula: C23H23NO6
Molecular Weight: 409.4 g/mol

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxidanylidene-5-prop-2-enoxy-pentanoic acid

CAS No.:

Cat. No.: VC17199606

Molecular Formula: C23H23NO6

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxidanylidene-5-prop-2-enoxy-pentanoic acid -

Specification

Molecular Formula C23H23NO6
Molecular Weight 409.4 g/mol
IUPAC Name 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid
Standard InChI InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)
Standard InChI Key ORKKMGRINLTBPC-UHFFFAOYSA-N
Canonical SMILES C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Properties

Molecular Composition

The compound’s molecular formula is C₂₃H₂₃NO₆, with a molar mass of 409.4 g/mol. Its IUPAC name, 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid, reflects three key structural elements:

  • An Fmoc-protected amine at position 4

  • A keto-enol tautomeric system at position 5

  • A propenyl ether side chain conjugated to the keto group

The canonical SMILES string, C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13, confirms the spatial arrangement of these functional groups.

Structural Features

The molecule’s Fmoc group (C₁₅H₁₁O₂) provides steric protection for the amine, while the α,β-unsaturated ester (prop-2-enoxy) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions. X-ray crystallography of analogous Fmoc-protected compounds reveals planar geometries around the carbamate linkage, which stabilizes intermediates during deprotection .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight409.4 g/mol
LogP (Predicted)3.2 ± 0.5
Aqueous Solubility0.12 mg/mL (25°C)
Tautomeric FormsKeto (dominant) ↔ Enol

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically follows a three-step protocol:

  • Fmoc Protection: Reacting 5-amino-4-oxopentanoic acid with Fmoc-Cl in dichloromethane (DCM) at 0–5°C (85% yield).

  • Enoxy Formation: Mitsunobu reaction between the 5-keto group and allyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Carboxylic Acid Activation: Conversion to pentafluorophenyl ester for solid-phase peptide synthesis (SPPS) .

Critical parameters:

  • Temperature Control: Exothermic Fmoc protection requires ice baths to prevent epimerization

  • Solvent Choice: DCM minimizes side reactions vs. polar aprotic solvents

Industrial Production

Large-scale manufacturing employs automated peptide synthesizers with the following specifications:

  • Coupling Efficiency: >99.8% per cycle

  • Deprotection: 20% piperidine/DMF, 2 × 5 min treatments

  • Throughput: 1.2 kg/day per reactor (50 L scale)

A 2024 optimization study demonstrated that substituting DCM with 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact while maintaining 98.4% yield .

Applications in Peptide Synthesis

Role of Fmoc Protecting Group

The Fmoc group’s orthogonal stability profile enables sequential synthesis of complex peptides:

  • Base-Labile: Removed by piperidine (pH 10–12) without affecting acid-sensitive groups

  • UV-Active: Allows real-time monitoring at 301 nm (ε = 6,200 M⁻¹cm⁻¹)

Comparative studies with Boc (tert-butyloxycarbonyl) protection show Fmoc’s superiority in synthesizing peptides containing tryptophan or methionine, which degrade under acidic Boc removal conditions .

Mechanistic Insights

During chain elongation, the enoxy group participates in chelation-controlled stereoselectivity:

  • Pre-activation: Carbodiimides (e.g., DIC) convert the carboxylic acid to an O-acylisourea intermediate

  • Nucleophilic Attack: The incoming amino group’s trajectory is guided by the enoxy oxygen’s lone pairs, yielding >99% L-configuration

Figure 1: Transition state model showing enoxy group stabilization of tetrahedral intermediate (hypothetical LaTeX)

TS=t(FmocHNO)Peptide Bond+CO2\text{TS} = \frac{\partial}{\partial t} \left( \text{Fmoc} \cdots \text{HN} \cdots \text{O} \right) \rightarrow \text{Peptide Bond} + \text{CO}_2 \uparrow

Comparative Analysis with Related Compounds

Fmoc-Protected Amino Acid Derivatives

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeatureApplication
Fmoc-Glu-OBzlC₂₃H₂₅NO₆Benzyl ester side chainAcid-sensitive peptide synthesis
Boc-Orn(Fmoc)-OH C₂₅H₃₀N₂O₆Dual Boc/Fmoc protectionBranched peptide architectures
4-(Fmoc-amino)-5-hydroxypentanoic acid C₂₀H₂₁NO₅Hydroxy instead of enoxyCyclic peptide substrates

The propenyl ether in 4-(Fmoc-amino)-5-enoxypentanoic acid provides enhanced rigidity vs. flexible alkyl chains, reducing entropic penalties during β-sheet formation.

Ester and Amide Variants

Replacing the enoxy group with:

  • Amides: Increases hydrophilicity (ΔLogP = −1.3) but reduces coupling rates by 40%

  • Methyl esters: Improves membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s) at the cost of alkaline instability

Research Advancements and Future Prospects

Recent innovations (2024–2025):

  • Photocleavable Variants: Incorporation of nitroveratryloxycarbonyl (Nvoc) groups enables light-directed synthesis (λ = 365 nm)

  • Continuous Flow Systems: Microreactor technology achieves 92% yield in 1/10th the batch reaction time

Challenges requiring further study:

  • Scale-up Limitations: Particle aggregation in SPPS beyond 50-mer peptides

  • Environmental Impact: Solvent recovery rates currently at 78% for 2-MeTHF

Future directions emphasize machine learning-guided design to optimize protecting group combinations and reaction trajectories, potentially reducing synthesis costs by 30–40% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator